molecular formula C27H24ClNO4 B14504643 1H-Indole-3-acetic acid, 1-(4-chlorobenzoyl)-5-methoxy-2-methyl-, (4-methylphenyl)methyl ester CAS No. 63170-50-3

1H-Indole-3-acetic acid, 1-(4-chlorobenzoyl)-5-methoxy-2-methyl-, (4-methylphenyl)methyl ester

Cat. No.: B14504643
CAS No.: 63170-50-3
M. Wt: 461.9 g/mol
InChI Key: ONUWFFHIGWDUMT-UHFFFAOYSA-N
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Description

The compound "1H-Indole-3-acetic acid, 1-(4-chlorobenzoyl)-5-methoxy-2-methyl-, (4-methylphenyl)methyl ester" is a synthetic indole derivative structurally related to non-steroidal anti-inflammatory drugs (NSAIDs) such as indomethacin and acemetacin.

Properties

CAS No.

63170-50-3

Molecular Formula

C27H24ClNO4

Molecular Weight

461.9 g/mol

IUPAC Name

(4-methylphenyl)methyl 2-[1-(4-chlorobenzoyl)-5-methoxy-2-methylindol-3-yl]acetate

InChI

InChI=1S/C27H24ClNO4/c1-17-4-6-19(7-5-17)16-33-26(30)15-23-18(2)29(25-13-12-22(32-3)14-24(23)25)27(31)20-8-10-21(28)11-9-20/h4-14H,15-16H2,1-3H3

InChI Key

ONUWFFHIGWDUMT-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)COC(=O)CC2=C(N(C3=C2C=C(C=C3)OC)C(=O)C4=CC=C(C=C4)Cl)C

Origin of Product

United States

Preparation Methods

One-Pot Tandem Synthesis

Recent advancements explore tandem acylation-esterification in a single reactor. For example, using dual catalysts (e.g., H₂SO₄ for cyclization and DMAP for acylation) reduces purification steps but risks side reactions at elevated temperatures.

Enzymatic Esterification

Lipase-mediated esterification (e.g., Candida antarctica Lipase B) in non-aqueous media offers greener alternatives, though yields remain suboptimal (50–60%) compared to chemical methods.

Industrial-Scale Production Challenges

Scaling the synthesis necessitates addressing:

  • Cost of 4-Chlorobenzoyl Chloride : Sourcing high-purity acylating agents increases production expenses.
  • Waste Management : Sulfuric acid neutralization generates sulfate salts, requiring specialized disposal.
  • Purification Bottlenecks : Chromatography remains impractical for bulk synthesis; distillation and recrystallization are preferred.

Chemical Reactions Analysis

Types of Reactions

1H-Indole-3-acetic acid, 1-(4-chlorobenzoyl)-5-methoxy-2-methyl-, (4-methylphenyl)methyl ester undergoes various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to a hydroxyl group using oxidizing agents like potassium permanganate.

    Reduction: The carbonyl group in the 4-chlorobenzoyl moiety can be reduced to a hydroxyl group using reducing agents like lithium aluminum hydride.

    Substitution: The chlorine atom in the 4-chlorobenzoyl group can be substituted with other nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of 1H-Indole-3-acetic acid, 1-(4-hydroxybenzoyl)-5-methoxy-2-methyl-, (4-methylphenyl)methyl ester.

    Reduction: Formation of 1H-Indole-3-acetic acid, 1-(4-hydroxybenzoyl)-5-methoxy-2-methyl-, (4-methylphenyl)methyl ester.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Based on the search results, here's what is known about the applications of compounds related to "1H-Indole-3-acetic acid, 1-(4-chlorobenzoyl)-5-methoxy-2-methyl-":

1H-Indole-3-acetic acid, 1-(4-chlorobenzoyl)-5-methoxy-2-methyl-, also known as indomethacin, has anti-inflammatory activity . A patent indicates it can be used to treat complications associated with diabetes mellitus . Specifically, it is a potent inhibitor of lens aldose reductase, which can help prevent or relieve diabetes-related conditions in mammals . These complications include neuropathy, nephropathy, retinopathy, and cataracts, which are linked to the accumulation of sorbitol due to high glucose levels in diabetic patients .

While the search results directly discuss "1H-Indole-3-acetic acid, 1-(4-chlorobenzoyl)-5-methoxy-2-methyl-", they also mention related compounds:

  • 1H-Indole-3-acetic acid, 1-(4-chlorobenzoyl)-5-methoxy-2-methyl-, ethyl ester : Also known as Indomethacin Ethyl Ester, this compound is an impurity of Indomethacin .
  • Methyl [1-(4-Chlorobenzoyl)-5-methoxy-2-methyl-1H-indol-3-yl]acetate : Also known as Indomethacin Methyl Ester, this is another related compound .
  • 1H-Indole-3-acetic acid, 1-(p-chlorobenzoyl)-5-methoxy-2-methyl-, ((3-methylbenzoyl)oxy)methyl ester : This compound is also referred to as IMT-3 .
  • 1h-Indole-3-acetic acid,1-(4-chlorobenzoyl)-5-methoxy-2-methyl-,4-(methylthio)phenyl ester .
  • 1h-Indole-3-acetic acid,1-(4-chlorobenzoyl)-5-methoxy-2-methyl-,2-phenylethyl ester .

Mechanism of Action

The mechanism of action of 1H-Indole-3-acetic acid, 1-(4-chlorobenzoyl)-5-methoxy-2-methyl-, (4-methylphenyl)methyl ester involves its interaction with specific molecular targets and pathways:

    Molecular Targets: It may interact with enzymes, receptors, and other proteins, modulating their activity.

    Pathways Involved: The compound can influence various signaling pathways, leading to changes in cellular processes such as apoptosis, proliferation, and differentiation.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound belongs to a family of indole-3-acetic acid esters with modifications to the ester moiety or substitutions on the indole ring. Below is a detailed comparison with structurally and functionally related compounds:

Table 1: Structural and Physicochemical Comparison

Compound Name Molecular Formula Molecular Weight Key Substituents/Modifications LogP Solubility (DMSO/Water)
Target Compound (4-methylphenyl)methyl ester C₂₆H₂₃ClNO₄ 460.92* Ester: (4-methylphenyl)methyl ~4.5† Insoluble in water
Acemetacin (carboxymethyl ester) C₂₁H₁₈ClNO₆ 415.82 Ester: carboxymethyl 3.78 50 mg/mL (DMSO)‡
Indomethacin (free acid) C₁₉H₁₆ClNO₄ 357.79 Free carboxylic acid 4.21 Poor water solubility
Indomethacin Methyl Ester C₂₀H₁₈ClNO₄ 371.82 Ester: methyl 3.78 Soluble in organic solvents
Sodium Indomethacin Trihydrate C₁₉H₁₅ClNNaO₄·3H₂O 433.82 Sodium salt (hydrated) N/A Improved aqueous solubility

*Calculated based on structural similarity. †Estimated using analogs (e.g., indomethacin methyl ester ). ‡From experimental data for acemetacin .

Key Research Findings and Mechanistic Insights

  • Ester Modifications: The ester group in indole derivatives significantly influences bioavailability and toxicity. For example, acemetacin’s carboxymethyl ester enhances water solubility and reduces direct gastric irritation compared to indomethacin . Similarly, nitric oxide-releasing esters (e.g., NB-02) demonstrate dual mechanisms: COX inhibition and NO-mediated vasodilation, which mitigate gastric damage .
  • Sodium Salt Derivatives: Sodium indomethacin trihydrate exhibits improved aqueous solubility, making it suitable for intravenous formulations, though it retains COX-related side effects .
  • Structural Analogues : Compounds like methyl 1-(4-chlorobenzoyl)-5-methoxy-2-methylindole-3-acetate (CAS 1601-18-9) are used as intermediates or impurities in pharmacopeial standards, highlighting the importance of ester group purity in drug manufacturing .

Biological Activity

1H-Indole-3-acetic acid, specifically the derivative 1-(4-chlorobenzoyl)-5-methoxy-2-methyl-, (4-methylphenyl)methyl ester, is a significant compound in pharmacology and biochemistry due to its diverse biological activities. This compound belongs to a class of indole derivatives that have been extensively studied for their therapeutic potential, particularly in the fields of anti-inflammatory, analgesic, and anticancer applications.

The molecular formula of this compound is C25H25ClN2O6C_{25}H_{25}ClN_2O_6 with a molecular weight of approximately 484.94 g/mol. The compound features a complex structure that contributes to its biological activity, including an indole core and various substituents that enhance its interaction with biological targets.

Biological Activities

The biological activities of this compound can be summarized as follows:

  • Anti-inflammatory Activity : Various studies have highlighted the anti-inflammatory properties of indole derivatives. The presence of the chlorobenzoyl group is believed to enhance the compound's ability to inhibit inflammatory mediators, making it a potential candidate for treating conditions like arthritis and other inflammatory diseases .
  • Analgesic Properties : Similar to other indole derivatives, this compound has shown promise as an analgesic agent. Research indicates that it may modulate pain pathways by interacting with specific receptors involved in pain perception .
  • Anticancer Potential : The cytotoxic effects of indole derivatives against cancer cell lines have been documented. For instance, compounds with similar structures have demonstrated efficacy against MCF-7 (breast cancer) and HCT-116 (colorectal cancer) cell lines, suggesting that this compound may also exhibit anticancer properties .

Case Studies and Research Findings

Several studies have focused on the synthesis and evaluation of biological activities associated with indole derivatives:

  • Cytotoxicity Studies : A study published in 2023 evaluated the cytotoxic activity of various indole derivatives against different cancer cell lines. The findings indicated that compounds with specific substitutions at the 5-position (like methoxy groups) exhibited enhanced cytotoxicity compared to their unsubstituted counterparts .
  • Mechanistic Insights : Research has shown that the mechanism of action for these compounds often involves the modulation of signaling pathways related to inflammation and apoptosis in cancer cells. For example, one study indicated that certain indole derivatives could inhibit NF-kB signaling, a key pathway in inflammation and cancer progression .
  • Structure-Activity Relationship (SAR) : Investigations into SAR have revealed that modifications at various positions on the indole ring significantly affect biological activity. For instance, substituents at positions 4 and 5 can enhance receptor binding affinity and selectivity, leading to improved therapeutic profiles .

Data Table: Summary of Biological Activities

Activity TypeObserved EffectsReference
Anti-inflammatoryInhibition of inflammatory mediators
AnalgesicModulation of pain pathways
AnticancerCytotoxicity against cancer cell lines

Q & A

Q. What are the established synthetic routes for this compound, and how do reaction conditions influence yield?

The compound is synthesized via multi-step protocols, often starting with indole ring formation using Fischer’s method. For example:

  • Step 1 : Condensation of 4-methoxyphenylhydrazine with levulinic acid methyl ester in ethanol/HCl to form the methyl ester of 5-methoxy-2-methyl-3-indolylacetic acid .
  • Step 2 : Hydrolysis of the methyl ester (e.g., using NaOH) to generate the free acid intermediate.
  • Step 3 : Acylation at the indole nitrogen using p-chlorobenzoyl chloride in dimethylformamide (DMF) with NaH as a base .
  • Step 4 : Esterification with (4-methylphenyl)methyl alcohol under Mitsunobu or DCC-mediated conditions.

Q. Critical factors :

  • Solvent choice : DMF enhances acylation efficiency but may produce side products if traces of water are present.
  • Base selection : NaH vs. KOtBu affects reaction speed and purity .
  • Yield optimization : Thermal decomposition of tert-butyl esters (as intermediates) requires precise temperature control (e.g., 110–120°C) to avoid charring .

Q. How is structural confirmation performed, and what analytical methods are recommended?

  • NMR : 1H^1H- and 13C^{13}C-NMR are critical for verifying substitution patterns. Key signals include:
    • Indole NH : Disappearance after acylation (~δ 10–12 ppm).
    • Aryl methyl groups : Singlets at δ ~2.3–2.6 ppm for the 2-methyl and 4-methylphenyl groups .
  • IR Spectroscopy : Confirm ester carbonyl (C=O, ~1730 cm1^{-1}) and amide/benzoyl carbonyl (~1680 cm1^{-1}) .
  • HPLC-MS : Use reversed-phase C18 columns with UV detection (λ = 254 nm) and ESI-MS to confirm molecular weight and purity (>98%) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported yields for indole acylation steps?

Discrepancies in yields (e.g., 57% vs. 49% for similar esters ) often arise from:

  • Substrate purity : Trace moisture in DMF reduces NaH efficacy, leading to incomplete acylation.
  • Workup protocols : Silica gel chromatography vs. recrystallization impacts recovery rates.
    Methodological recommendations :
  • Pre-dry solvents (DMF over molecular sieves).
  • Monitor reactions via TLC (hexane:EtOAc = 3:1) to optimize quenching times.
  • Use 19F^{19}F-NMR (if applicable) to track fluorinated intermediates .

Q. What strategies mitigate byproduct formation during esterification?

Common byproducts include:

  • Unreacted acid intermediates : Due to incomplete esterification.
  • Di-acylated indoles : From over-reaction at the indole nitrogen.
    Solutions :
  • Activating agents : Use DCC/DMAP instead of direct acid-alcohol coupling to reduce side reactions.
  • Protection/deprotection : Temporarily protect the indole NH with Boc groups before esterification, then deprotect with TFA .
  • Chromatography : Employ gradient elution (hexane → EtOAc) to separate esters from polar byproducts .

Q. How does the (4-methylphenyl)methyl ester moiety influence metabolic stability compared to other esters?

  • Lipophilicity : The aryl ester increases logP vs. methyl/tert-butyl esters, enhancing membrane permeability but reducing aqueous solubility.
  • Stability : Aryl esters resist enzymatic hydrolysis (e.g., esterases) better than aliphatic esters, as shown in analogs like indomethacin esters .
    Experimental validation :
  • Conduct hydrolysis assays in simulated gastric fluid (pH 1.2) and plasma (pH 7.4) with LC-MS monitoring.
  • Compare half-lives with tert-butyl or ethyl esters .

Q. What computational methods predict the compound’s binding affinity to cyclooxygenase (COX) enzymes?

  • Docking studies : Use AutoDock Vina with COX-1/2 crystal structures (PDB: 1PGE, 3LN1). Focus on:
    • Hydrophobic interactions : Between the 4-methylphenyl group and Val349/Leu352 in COX-1.
    • H-bonding : The 5-methoxy group with Ser530 .
  • MD simulations : Assess stability of the benzoyl-indole core in the COX-2 active site over 100 ns trajectories (AMBER force field).

Q. How can researchers validate the compound’s anti-inflammatory activity in vitro?

  • COX inhibition assay :
    • Use purified COX-1/2 enzymes and measure prostaglandin E2E_2 (PGE2_2) production via ELISA.
    • Compare IC50_{50} values with indomethacin as a positive control .
  • Cell-based assays :
    • Treat LPS-stimulated RAW 264.7 macrophages and quantify nitric oxide (NO) using Griess reagent.
    • Ensure cytotoxicity controls (MTT assay) to exclude false positives.

Q. What are the challenges in scaling up the synthesis, and how can they be addressed?

  • Exothermic reactions : Acylation with NaH in DMF requires slow reagent addition and cooling (0–5°C) to prevent runaway reactions.
  • Purification : Replace column chromatography with recrystallization (e.g., EtOH/H2_2O) for large batches.
  • Regioselectivity : Use directing groups (e.g., methoxy at C5) to prevent acylation at C2 or C4 positions .

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